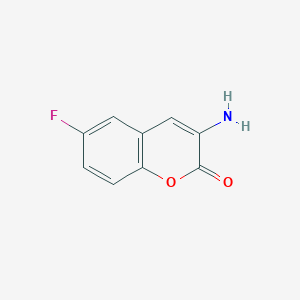
3-Amino-6-fluoro-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-fluoro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and significant pharmacological properties. Coumarins are naturally occurring compounds found in many plants and have been widely studied for their potential therapeutic applications. The addition of an amino group at the 3-position and a fluorine atom at the 6-position of the chromen-2-one scaffold enhances the compound’s chemical properties, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-fluoro-2H-chromen-2-one typically involves the introduction of the amino and fluoro groups onto the chromen-2-one scaffold. One common method is the nucleophilic substitution reaction where a 6-fluoro-2H-chromen-2-one derivative is reacted with an amine source under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of eco-friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 3-Amino-6-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted chromen-2-one compounds .
科学研究应用
3-Amino-6-fluoro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: It is used in the development of fluorescent dyes and as a precursor for the synthesis of pharmaceuticals
作用机制
The mechanism of action of 3-Amino-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets. The amino group can form hydrogen bonds with amino acid residues in the target proteins, further stabilizing the interaction .
相似化合物的比较
3-Amino-2H-chromen-2-one: Lacks the fluorine atom, which may result in different biological activities and binding affinities.
6-Fluoro-2H-chromen-2-one:
3-Amino-4-methyl-2H-chromen-2-one: The presence of a methyl group at the 4-position can alter its chemical properties and biological activities
Uniqueness: 3-Amino-6-fluoro-2H-chromen-2-one is unique due to the combined presence of both the amino and fluoro groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
属性
分子式 |
C9H6FNO2 |
|---|---|
分子量 |
179.15 g/mol |
IUPAC 名称 |
3-amino-6-fluorochromen-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H,11H2 |
InChI 键 |
CLPYQHFDVPRUNW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)O2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



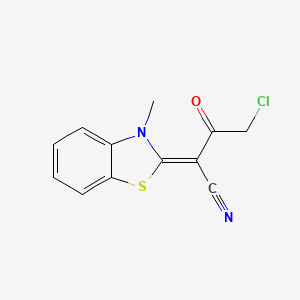
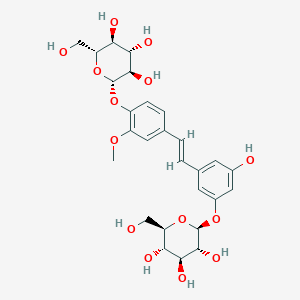
![Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B15240552.png)
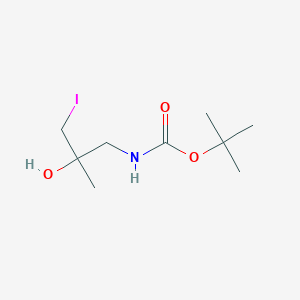
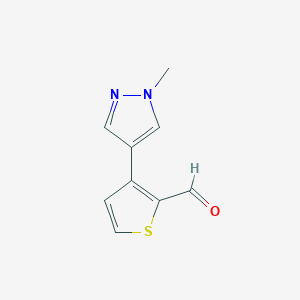
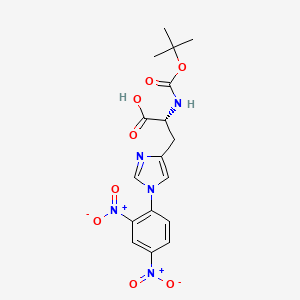
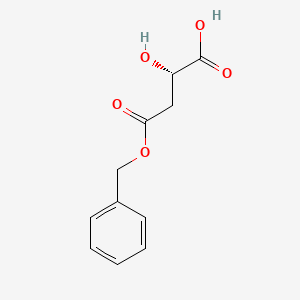
![4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15240578.png)
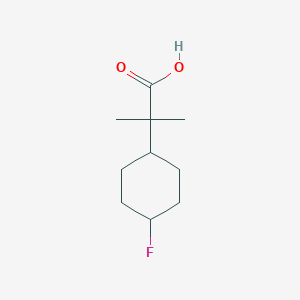
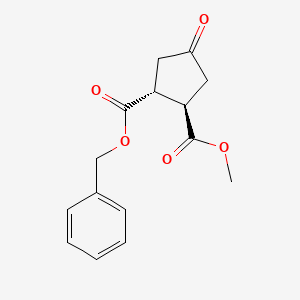
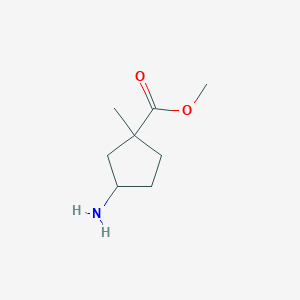
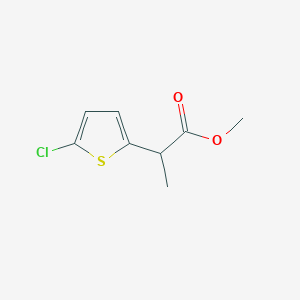
![(2-Methoxyethyl)({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B15240629.png)
